molecular formula C13H21BrO2Si B8571385 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene

1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene

Cat. No.: B8571385
M. Wt: 317.29 g/mol
InChI Key: QMCJWKWEGJPWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene: is a derivative of 4-Bromoguaiacol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protected form of 4-Bromoguaiacol to prevent unwanted reactions at the hydroxyl site during complex synthetic procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene typically involves the reaction of 4-Bromoguaiacol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures (24-40°C) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene can undergo various types of reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄, CrO₃/pyridine, RCOOOH

    Reduction: Zn/HCl, NaBH₄, LiAlH₄

    Substitution: LDA, RMgX, RLi

Major Products:

Mechanism of Action

The mechanism of action for 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene primarily involves the protection of the hydroxyl group. The TBDMS group is stable under basic conditions but can be cleaved under acidic conditions or by using fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF). This allows for selective deprotection and subsequent reactions at the hydroxyl site .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene is unique due to its balance of stability and ease of deprotection. The TBDMS group provides sufficient protection under a variety of conditions while being relatively easy to remove when needed .

Properties

Molecular Formula

C13H21BrO2Si

Molecular Weight

317.29 g/mol

IUPAC Name

(4-bromo-2-methoxyphenoxy)-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-11-8-7-10(14)9-12(11)15-4/h7-9H,1-6H3

InChI Key

QMCJWKWEGJPWMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methoxyphenol (2.87 g, 14.13 mmol) in DMF (20 ml) was added ethyldiisopropylamine (6.15 ml, 35.32 mmol). The clear solution was stirred for 5 min. followed by addition of tert-butylchlorodimethylsilane (2.56 g, 16.95 mmol). The crude was purified via flash column chromatography (100% in hexane) to give (4-bromo-2-methoxy-phenoxy)-tert-butyl-dimethyl-silane as a clear oil (4.45 g, 99%): 1HNMR (CDCl3) δ 6.95 (s, wide, 1H, Ar), 6.92 (d, J=2 Hz, 1H, Ar), 6.71 (d, J=7 Hz, 1H, Ar), 3.79 (s, 3H, OCH3), 0.98 (s, 9H, 3CH3), 0.13 (s, 6H, 2CH3). The product was carried over to the next step.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
6.15 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two

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